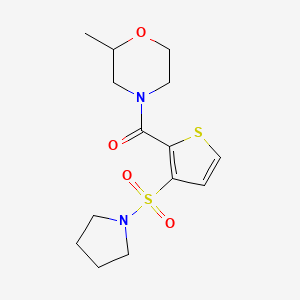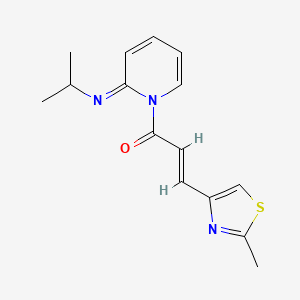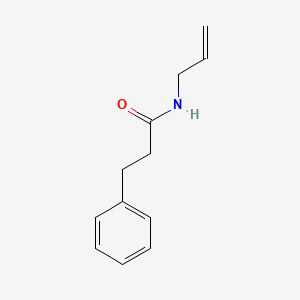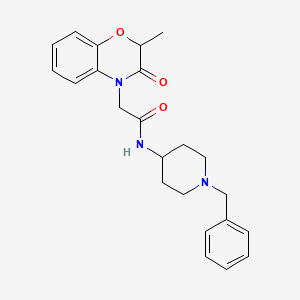
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone, commonly known as MPTM, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
作用机制
The mechanism of action of MPTM is not well understood, and further studies are required to elucidate its mode of action. However, studies have suggested that MPTM may act as an inhibitor of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MPTM has a significant effect on the biochemical and physiological processes of living organisms. MPTM has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, the exact mechanism by which MPTM exerts its effects on these processes is not well understood.
实验室实验的优点和局限性
One of the primary advantages of using MPTM in lab experiments is its high purity and stability, which makes it an ideal compound for use in various types of experiments. However, one of the limitations of using MPTM is its high cost, which can limit its use in some experiments.
未来方向
There are several future directions for research on MPTM. One of the primary areas of research is the elucidation of its mode of action, which will provide valuable insights into its potential use as a drug candidate. Further studies are also required to investigate the potential use of MPTM in the field of materials science, where it has shown promising results as a building block for the synthesis of novel materials. Additionally, studies are required to investigate the potential use of MPTM in the treatment of various diseases, including cancer, inflammation, and cognitive disorders.
Conclusion:
In conclusion, MPTM is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. The synthesis method of MPTM has been well-established, and it has been studied for its potential use as a drug candidate and as a building block for the synthesis of novel materials. However, further studies are required to elucidate its mode of action and investigate its potential use in the treatment of various diseases.
合成方法
The synthesis of MPTM involves the reaction of 2-methylmorpholine with 3-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain MPTM in its pure form. The synthesis method has been well-established and has been used by several researchers to obtain MPTM for their studies.
科学研究应用
MPTM has been found to have potential applications in various fields of scientific research. One of the primary areas of application is in the field of medicinal chemistry, where MPTM has been studied for its potential use as a drug candidate for the treatment of various diseases. MPTM has also been studied for its potential use in the field of materials science, where it has been used as a building block for the synthesis of novel materials.
属性
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-11-10-15(7-8-20-11)14(17)13-12(4-9-21-13)22(18,19)16-5-2-3-6-16/h4,9,11H,2-3,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNQSLWQHHDPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylmorpholin-4-yl)-(3-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)


![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
